(2E)-2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Overview
Description
(2E)-2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a synthetic organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, with its unique structure, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves multi-step organic reactions. One common method includes the condensation of a carbazole derivative with a dimethylaminomethylidene precursor under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with different properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Carbazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities, making this compound a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for therapeutic applications. Its potential biological activities may lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound may be used in the development of materials with specific properties, such as organic semiconductors, dyes, and polymers. Its unique structure can contribute to the advancement of materials science and technology.
Mechanism of Action
The mechanism of action of (2E)-2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbazole derivatives, such as:
- 9-ethylcarbazole
- 3,6-dibromo-9-ethylcarbazole
- 3,6-di-tert-butylcarbazole
Uniqueness
(2E)-2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its specific functional groups and structural configuration. This uniqueness can lead to distinct chemical reactivity and biological activity compared to other carbazole derivatives.
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Further research and detailed studies are necessary to fully understand the potential and applications of this compound.
Properties
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-17(2)9-10-7-8-12-11-5-3-4-6-13(11)16-14(12)15(10)18/h3-6,9,16H,7-8H2,1-2H3/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOMNKDELFYTQR-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCC2=C(C1=O)NC3=CC=CC=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CCC2=C(C1=O)NC3=CC=CC=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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